Ecopladib

Inflammation Enzymology Drug Discovery

Ecopladib (also known as PLA is a sub-micromolar inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme central to the arachidonic acid cascade and the biosynthesis of pro-inflammatory lipid mediators. It is an indole-derived small molecule (molecular formula C39H33Cl3N2O5S, molecular weight 748.11) that acts by blocking the release of arachidonic acid, thereby suppressing the downstream production of prostaglandins and leukotrienes.

Molecular Formula C39H33Cl3N2O5S
Molecular Weight 748.1 g/mol
CAS No. 381683-92-7
Cat. No. B1198706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcopladib
CAS381683-92-7
Synonyms4-(2-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)ethoxy)benzoic acid
ecopladi
Molecular FormulaC39H33Cl3N2O5S
Molecular Weight748.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O
InChIInChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46)
InChIKeyFMMCHWHNSUBYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecopladib (PLA 725, CAS 381683-92-7): A Sub-Micromolar cPLA2α Inhibitor for Inflammation Research Procurement


Ecopladib (also known as PLA 725) is a sub-micromolar inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme central to the arachidonic acid cascade and the biosynthesis of pro-inflammatory lipid mediators [1][2]. It is an indole-derived small molecule (molecular formula C39H33Cl3N2O5S, molecular weight 748.11) that acts by blocking the release of arachidonic acid, thereby suppressing the downstream production of prostaglandins and leukotrienes [2][3].

Ecopladib: Why Generic Substitution of cPLA2α Inhibitors Compromises Experimental Reproducibility


Inhibitors of cPLA2α, such as Ecopladib, Efipladib, and Giripladib, share a common target but exhibit divergent physicochemical properties and potency profiles that preclude their interchangeable use in research settings [1]. Variations in lipophilicity, solubility, and off-target activity can significantly alter experimental outcomes, especially in complex biological systems. Therefore, direct substitution without rigorous re-validation introduces unacceptable variability. The evidence below demonstrates precisely how Ecopladib differs from its closest structural analogs, providing a quantitative basis for selecting the appropriate inhibitor to ensure data consistency and reproducibility [2].

Ecopladib: Head-to-Head Evidence for Scientific Selection


Enzymatic Potency of Ecopladib vs. Efipladib in GLU Micelle Assays

In direct enzymatic assays, Ecopladib and its structural analog Efipladib exhibit a notable difference in potency against the cPLA2α enzyme. Ecopladib demonstrates an IC50 of 0.15 μM in the GLU micelle assay [1], while Efipladib shows higher potency with an IC50 of 0.04 μM under comparable conditions [2]. This 3.75-fold difference in potency is a critical consideration for researchers determining appropriate dosing concentrations in cell-free systems.

Inflammation Enzymology Drug Discovery

Selectivity Profile: Ecopladib vs. sPLA2 in Liposome Assay

Ecopladib demonstrates a clear selectivity window for its intended target, cPLA2α, over the related secretory phospholipase A2 (sPLA2). In the PAPE liposome assay, Ecopladib inhibited cPLA2α by 73% at a low concentration of 37 nM, whereas it only inhibited sPLA2 by 16% at a much higher concentration of 1 μM [1]. This indicates a substantial selectivity margin, quantified as a >27-fold difference in concentration for a >4.5-fold greater inhibition of the intended target.

Selectivity Phospholipase Inflammation

Differential Impact on Eicosanoid Production: PGF2α vs. LTB4/LTC4/LTD4/LTE4

Ecopladib's effect on downstream eicosanoid production in MC9 cells is both potent and broad. It inhibits the formation of prostaglandin PGF2α and the leukotrienes LTB4, LTC4, LTD4, and LTE4 with highly comparable IC50 values, all falling within a narrow 20-30 nM range [1]. This contrasts with inhibitors that may preferentially block one pathway over another (e.g., COX or LOX), demonstrating Ecopladib's unique ability to simultaneously suppress both major arms of the arachidonic acid cascade with near-equal potency.

Eicosanoids Lipidomics Inflammation

Comparative Ex Vivo Activity: Ecopladib vs. Efipladib in Rat Whole Blood

In a physiologically relevant whole blood environment, Ecopladib and Efipladib demonstrate different inhibitory potencies. Ecopladib exhibits an IC50 of 0.11 μM in a rat whole blood assay [1], whereas Efipladib is reported with an IC50 of 0.04 μM in enzymatic assays [2]. While direct whole blood data for Efipladib is limited, the known difference in enzymatic potency suggests that Ecopladib will require a higher concentration to achieve equivalent pathway suppression ex vivo.

Ex Vivo Pharmacology Inflammation

Off-Target Profile: Lack of COX-1/2 Inhibition at Therapeutic Concentrations

A key differentiator for Ecopladib is its clean off-target profile against cyclooxygenase (COX) enzymes. At a concentration of 20 μM—which is approximately 100- to 200-fold higher than its IC50 for eicosanoid production (20-30 nM)—Ecopladib shows no inhibitory activity against either COX-1 or COX-2 [1]. This is in stark contrast to some broad-spectrum anti-inflammatory compounds or even some other cPLA2α inhibitors that may exhibit off-target COX inhibition at higher concentrations.

Off-target Effects Selectivity Inflammation

Comparative In Vivo Efficacy: Ecopladib vs. Giripladib in Inflammation Models

While both Ecopladib and Giripladib are potent cPLA2α inhibitors, they demonstrate different in vivo efficacy profiles in established preclinical models. In the rat carrageenan-induced paw edema model, oral administration of Ecopladib achieved an ED50 of 40 mg/kg for reducing paw swelling [1]. In contrast, a class-level analysis of Giripladib's reported in vivo data suggests its use in oncology models, such as radiosensitizing tumors, where it attenuated radiation-induced increases of phospho-ERK and phospho-Akt in endothelial cells . Direct comparative in vivo ED50 data for Giripladib in the same inflammation models is not available, but its distinct application in oncology research highlights a divergence in reported biological effects.

In Vivo Pharmacology Inflammation

Ecopladib: Evidence-Based Research Applications for Informed Procurement


In Vitro Studies of Arachidonic Acid Cascade and Eicosanoid Profiling

Ecopladib is an ideal tool compound for in vitro investigations requiring the simultaneous blockade of both prostaglandin and leukotriene biosynthesis. Its potent and equipotent inhibition of PGF2α, LTB4, LTC4, LTD4, and LTE4 (IC50 20-30 nM) allows researchers to completely silence cPLA2α-dependent lipid signaling with a single agent, simplifying experimental design and lipidomic analysis [1].

Ex Vivo Whole Blood Assays for Inflammation Target Validation

For ex vivo pharmacology studies, Ecopladib's validated activity in rat whole blood (IC50 = 0.11 μM) provides a reliable and physiologically relevant model system [1]. This application is critical for target validation and for bridging the gap between isolated enzymatic assays and complex in vivo systems, ensuring that observed effects are not artifacts of an artificial buffer environment.

Preclinical In Vivo Models of Acute Inflammation and Pain

Ecopladib is specifically validated for in vivo use in acute inflammation models. Its established oral efficacy in the rat carrageenan-induced paw edema model (ED50 = 40 mg/kg) and carrageenan air pouch model provides a robust, peer-reviewed framework for researchers studying pain and inflammatory disorders [1]. This makes it a preferred choice over less-characterized analogs for these specific applications.

Mechanistic Studies Differentiating cPLA2α from COX/LOX Pathways

The high selectivity of Ecopladib for cPLA2α over COX-1/2 (no inhibition at 20 μM) and sPLA2 (73% inhibition at 37 nM vs. 16% at 1 μM) makes it a definitive probe for mechanistic studies [1][2]. Researchers can confidently attribute observed anti-inflammatory effects solely to the inhibition of cPLA2α, eliminating confounding variables associated with direct COX or other phospholipase inhibition.

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